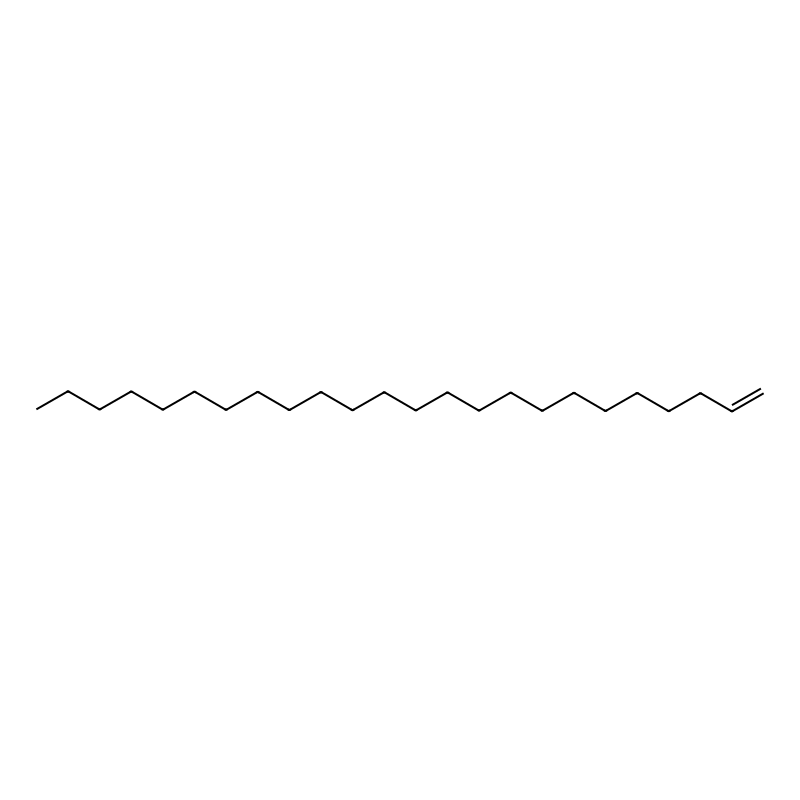1-Tetracosene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Tetracosene is a linear alkene with the chemical formula C24H48, characterized by a long carbon chain consisting of twenty-four carbon atoms. This compound is part of the alkene family, which is defined by the presence of at least one carbon-carbon double bond. The molecular weight of 1-tetracosene is approximately 336.6379 g/mol, and it features a structure that can be represented as CH2=CH(CH2)22CH3, indicating that the double bond is located at the first carbon atom in the chain .
Due to its long hydrocarbon chain, 1-tetracosene exhibits properties typical of hydrocarbons, such as being non-polar and hydrophobic, making it insoluble in water but soluble in organic solvents. This compound is primarily obtained from petrochemical sources and is significant in various industrial applications.
Not applicable for 1-Tetracosene as it lacks a specific biological function.
- Toxicity: Data on specific toxicity of 1-Tetracosene is limited. However, long-chain alkanes (similar hydrocarbons without double bonds) are generally considered to have low to moderate toxicity.
- Flammability: Likely flammable based on its hydrocarbon structure. Flash point is estimated to be around 217 °C [].
- Reactivity: Can react with strong oxidizing agents. Generally considered unreactive under normal conditions.
- Hydrogenation: The addition of hydrogen across the double bond in the presence of a catalyst (e.g., palladium or platinum) converts 1-tetracosene into tetracosane (C24H50), a saturated hydrocarbon.
- Hydrohalogenation: Reaction with hydrogen halides (e.g., hydrogen chloride) leads to the formation of haloalkanes. For instance, treating 1-tetracosene with hydrogen chloride yields 1-chlorotetracosane.
- Polymerization: Under specific conditions, 1-tetracosene can undergo polymerization to form long-chain polymers, which are useful in various materials science applications.
- Oxidation: Alkenes can be oxidized to form alcohols or carbonyl compounds. For example, treatment with potassium permanganate can yield diols.
These reactions highlight the versatility of 1-tetracosene in organic synthesis and industrial chemistry .
The synthesis of 1-tetracosene can be achieved through several methods:
- Dimerization of Shorter Alkenes: One common method involves the dimerization of shorter alkenes such as propylene or butylene using catalysts like aluminum chloride or nickel complexes. This process allows for the formation of longer-chain alkenes like 1-tetracosene.
- Cracking of Larger Hydrocarbons: Another approach is through thermal or catalytic cracking of larger hydrocarbons derived from petroleum refining processes.
- Metathesis Reactions: Olefin metathesis can also be employed to produce 1-tetracosene by rearranging shorter alkenes into longer chains using catalysts like ruthenium-based complexes .
These methods illustrate the industrial relevance and synthetic accessibility of 1-tetracosene.
1-Tetracosene has several applications across different fields:
- Industrial Lubricants: Due to its hydrophobic nature and thermal stability, it is used as a lubricant in various mechanical applications.
- Surfactants: The compound can serve as a surfactant due to its amphiphilic properties when modified appropriately.
- Chemical Intermediates: It acts as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
- Research
Interaction studies involving 1-tetracosene primarily focus on its reactivity with other chemical species and its behavior in biological systems. Research indicates that long-chain alkenes like 1-tetracosene may interact with lipid membranes, affecting membrane fluidity and permeability. Additionally, studies on its interactions with catalysts during hydrogenation or polymerization provide insights into optimizing these processes for industrial applications .
Several compounds share structural similarities with 1-tetracosene, including:
- 1-Hexadecene (C16H32): A shorter-chain alkene that exhibits similar reactivity but has different physical properties due to its reduced length.
- 1-Octadecene (C18H36): Another linear alkene commonly used in polymer chemistry; it has a higher melting point compared to 1-tetracosene.
- 1-Dodecene (C12H24): A smaller alkene that serves as an important intermediate in organic synthesis but lacks some properties associated with longer chains.
Comparison TableCompound Name Formula Molecular Weight Notable Properties 1-Tetracosene C24H48 336.6379 g/mol Long-chain alkene 1-Hexadecene C16H32 226.426 g/mol Used in lubricants 1-Octadecene C18H36 254.487 g/mol Higher melting point 1-Dodecene C12H24 168.337 g/mol Important for synthesis
| Compound Name | Formula | Molecular Weight | Notable Properties |
|---|---|---|---|
| 1-Tetracosene | C24H48 | 336.6379 g/mol | Long-chain alkene |
| 1-Hexadecene | C16H32 | 226.426 g/mol | Used in lubricants |
| 1-Octadecene | C18H36 | 254.487 g/mol | Higher melting point |
| 1-Dodecene | C12H24 | 168.337 g/mol | Important for synthesis |
This comparison highlights the uniqueness of 1-tetracosene due to its length and potential applications that differ from those of shorter-chain alkenes. Each compound's distinct properties influence its utility in various industrial and research contexts.
Physical Description
XLogP3
UNII
Other CAS
93924-11-9
10192-32-2
Wikipedia
Use Classification
Cosmetics -> Skin conditioning
General Manufacturing Information
Oil and gas drilling, extraction, and support activities
Petroleum lubricating oil and grease manufacturing
1-Tetracosene: ACTIVE








